molecular formula C14H11F3O2 B6384000 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol CAS No. 1262003-64-4

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol

Cat. No.: B6384000
CAS No.: 1262003-64-4
M. Wt: 268.23 g/mol
InChI Key: VIVHRARXVWYCOT-UHFFFAOYSA-N
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Description

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-9(8-18)2-4-10/h1-7,18-19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVHRARXVWYCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686540
Record name 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-64-4
Record name 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol typically involves the introduction of the hydroxymethyl and trifluoromethyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation reaction, where a phenol derivative is reacted with a trifluoromethylating agent and a hydroxymethylating agent under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The phenol ring can be reduced to form a cyclohexanol derivative.

    Substitution: The hydroxyl group on the phenol ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-(4-Carboxyphenyl)-3-trifluoromethylphenol.

    Reduction: Formation of 5-(4-Hydroxymethylcyclohexyl)-3-trifluoromethylcyclohexanol.

    Substitution: Formation of 5-(4-Halophenyl)-3-trifluoromethylphenol derivatives.

Scientific Research Applications

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethylphenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-Trifluoromethylphenol: Lacks the hydroxymethyl group, affecting its biological activity and applications.

    5-(4-Methylphenyl)-3-trifluoromethylphenol: Contains a methyl group instead of a hydroxymethyl group, leading to variations in its chemical behavior.

Uniqueness

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol is unique due to the presence of both hydroxymethyl and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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